![molecular formula C9H15BrN2O2 B2679178 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole CAS No. 1006682-90-1](/img/structure/B2679178.png)
4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
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Overview
Description
“4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole” is a chemical compound. Based on its name, it contains a pyrazole core, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms in the ring is substituted with a bromine atom and a 2,2-diethoxyethyl group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The presence of the bromine atom might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom and the 2,2-diethoxyethyl group in the compound would likely affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : The synthesis of 4-bromo-1H-pyrazoles and their derivatives is an area of active research. For instance, Bondavalli et al. (1988) describe the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, indicating a methodology for producing various substituted pyrazoles (Bondavalli et al., 1988).
Tautomerism and Structural Analysis : Trofimenko et al. (2007) studied the tautomerism of 4-bromo-1H-pyrazoles, contributing to the understanding of their structural properties through spectroscopic methods and X-ray crystallography (Trofimenko et al., 2007).
Precursors for Synthesis : Martins et al. (2013) explored brominated trihalomethylenones, including 4-bromo-1H-pyrazoles, as precursors for synthesizing a variety of pyrazole derivatives, highlighting their versatility in synthetic chemistry (Martins et al., 2013).
Functionalization and Derivatization : The functionalization of bromo(hetero)arenes, including 4-bromo-1-phenyl-1H-pyrazole, for further chemical transformations is discussed by Kleizienė et al. (2009), demonstrating its utility in organic synthesis (Kleizienė et al., 2009).
Cross-Coupling Reactions : Ichikawa et al. (2010) developed a method for the synthesis of 4-aryl-1H-pyrazoles via Suzuki-Miyaura cross-coupling reactions, using 4-bromo-1H-1-tritylpyrazole, which underscores its role in facilitating complex chemical syntheses (Ichikawa et al., 2010).
Biological and Pharmaceutical Applications
Antibacterial and Antifungal Activities : Pundeer et al. (2013) synthesized and evaluated the antibacterial and antifungal activities of 4-bromo-1H-pyrazoles derivatives, indicating their potential use in the development of new antimicrobial agents (Pundeer et al., 2013).
Synthesis of Biologically Active Derivatives : Tomanová et al. (2017) reported the synthesis of 4-substituted-1H-pyrazole-3,5-diamines, involving the use of 4-bromo-1H-pyrazoles, which could lead to derivatives with potential biological activity (Tomanová et al., 2017).
Characterization and Antimicrobial Activity : Sherkar and Bhandarkar (2015) focused on the characterization and biological study of 4-bromo-1H-pyrazoles, demonstrating their significant antimicrobial activities (Sherkar & Bhandarkar, 2015).
Advanced Material Applications
Precursors for Nano-Particles : Sharma et al. (2013) synthesized palladium(II) complexes of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, which were used as precursors for nano-particles, showcasing its utility in nanotechnology (Sharma et al., 2013).
Synthesis of Heterocyclic Moieties : El-Borai et al. (2016) conducted an eco-friendly synthesis of heterocyclic moieties condensed with pyrazole system, using 4-bromo pyrazolone, indicating its potential in green chemistry applications (El-Borai et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-1-(2,2-diethoxyethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEKPJLQKVGRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C=N1)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole |
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